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Abstract

Zandatrigine (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly
selective inhibitor of the voltage-gated sodium channel NaV1.6. This technical guide provides
an in-depth overview of the pharmacology and toxicology of Zandatrigine, with a focus on its
mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical safety profile.
Zandatrigine is currently under investigation for the treatment of SCN8A developmental and
epileptic encephalopathy (SCN8A-DEE) and other forms of epilepsy.[1][2] This document
synthesizes available data to serve as a comprehensive resource for researchers and drug
development professionals.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing
anti-epileptic drugs (AEDSs) that target voltage-gated sodium channels are non-selective, which
can lead to dose-limiting side effects and a narrow therapeutic window.[3] Zandatrigine
represents a precision-medicine approach by selectively targeting the NaV1.6 sodium channel,
which is encoded by the SCN8A gene. Gain-of-function mutations in SCN8A are a cause of
severe early infantile epileptic encephalopathies.[1] By specifically inhibiting NaV1.6,
Zandatrigine aims to provide enhanced efficacy with an improved safety and tolerability profile
compared to traditional, non-selective sodium channel blockers.
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Pharmacology
Mechanism of Action

Zandatrigine is a selective inhibitor of the NaV1.6 voltage-gated sodium channel.[1] Its
mechanism of action involves non-covalent binding to the voltage-sensing domain 4 (VSD4) of
the NaV1.6 channel.[3] This binding stabilizes the inactivated state of the channel, thereby
blocking persistent and resurgent sodium currents that are often pathologically elevated in
conditions like SCN8A-DEE.[1][3] This state-dependent inhibition allows Zandatrigine to
preferentially target hyperactive neurons while having a minimal effect on neurons firing at

normal physiological frequencies.

Zandatrigine's inhibitory action on the NaV1.6 channel.

Pharmacodynamics

In vitro studies have demonstrated Zandatrigine's high potency and selectivity for the human
NaV1.6 channel. Preclinical in vivo studies have shown its efficacy in animal models of

epilepsy.

Table 1: In Vitro Potency and Selectivity of Zandatrigine

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b11934395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5338511/
https://www.medchemexpress.com/zandatrigine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5338511/
https://www.medchemexpress.com/zandatrigine.html
https://www.benchchem.com/product/b11934395?utm_src=pdf-body
https://www.benchchem.com/product/b11934395?utm_src=pdf-body
https://www.benchchem.com/product/b11934395?utm_src=pdf-body
https://www.benchchem.com/product/b11934395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Channel Isoform IC50 (pM) Selectivity vs. hNaVv1.6
hNaVv1.6 0.051 -

mNaV1.6 0.058 -

hNaVv1.1 39 ~765-fold
mNaV1.1 709 ~12224-fold
hNaVv1.2 6.9 ~135-fold
mNaV1.2 191 ~3293-fold
hNav1.7 >30 >588-fold
hNaVv1.3 >30 >588-fold
hNav1.4 >30 >588-fold
hNaVv1.5 >30 >588-fold

Data from MedchemExpress.

[3]

In vivo, Zandatrigine has demonstrated robust anti-seizure activity in the Scn8aN1768D/+

genetic mouse model of epilepsy.

Table 2: In Vivo Efficacy of Zandatrigine

Animal Model Parameter Value
Scn8aN1768D/+ mouse ED50 (oral) 15 mg/kg
Scn8aN1768D/+ mouse Brain EC50 0.064 uM

Data from MedchemExpress.

[3]

Pharmacokinetics
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Pharmacokinetic studies in healthy adult volunteers have shown that Zandatrigine is rapidly
absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 hour. The
terminal elimination half-life (T1/2) is approximately 8 to 11 hours, suggesting suitability for
once or twice-daily dosing. The administration of Zandatrigine with a high-fat meal delays the
rate but not the extent of absorption. A pediatric granule formulation has been shown to be
bioequivalent to the adult immediate-release tablet in the fasted state.

A drug-drug interaction study with phenytoin, a strong inducer of CYP3A4 and a moderate
inducer of CYP1A2 and CYP2C19, showed no meaningful impact on the total systemic
exposure of Zandatrigine. This suggests that dose adjustments may not be necessary when
Zandatrigine is co-administered with phenytoin or other strong inducers of these cytochrome
P450 enzymes.

Table 3: Pharmacokinetic Parameters of Zandatrigine in Healthy Adults

Parameter Value Condition
Tmax ~1 hour Fasted
T1/2 8-11 hours Single dose

) Delayed Tmax, no significant o
Food Effect (high-fat meal) ] Pediatric granules
change in AUC

DDI with Phenytoin (AUCinf Single 100 mg dose of
93% (90% CI: 82%-105%) o
GMR) Zandatrigine

Data from American Epilepsy

Society abstracts.

Toxicology

Preclinical safety data for Zandatrigine suggests a favorable safety profile, particularly when
compared to non-selective sodium channel blockers.

Preclinical Safety Margin

In a preclinical study comparing Zandatrigine (XEN901) to other anti-epileptic drugs,
Zandatrigine demonstrated a significantly enhanced safety margin. The safety margin was
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determined by comparing the plasma concentration required for 70% seizure reduction (EC70)
in the maximal electroshock (MES) model to the lowest exposure causing central nervous
system side effects, such as ataxia.

Table 4: Preclinical Safety Margins of Zandatrigine and Other AEDs

Compound Safety Margin (~fold)
Zandatrigine (XEN901) ~170

Phenytoin 1.7

Carbamazepine 3.8

Lacosamide 5.3

Data from AES abstract.[3]

This enhanced safety margin suggests that the selective inhibition of NaV1.6 by Zandatrigine
may lead to a better therapeutic index and fewer side effects compared to non-selective
sodium channel AEDs.[3]

Genotoxicity, Carcinogenicity, and Reproductive
Toxicology

Specific Good Laboratory Practice (GLP) toxicology studies on genotoxicity, carcinogenicity,
and reproductive and developmental toxicity for Zandatrigine are not publicly available at this
time. Standard preclinical toxicology programs for pharmaceuticals typically include a battery of
tests to assess these endpoints.

General Genotoxicity Assays:

o Ames test (bacterial reverse mutation assay): To detect point mutations.

« In vitro chromosomal aberration test: To identify chromosomal damage in mammalian cells.
 In vivo micronucleus test: To assess chromosomal damage in a whole animal model.

Carcinogenicity Studies:
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e Long-term studies in two rodent species (e.g., rat and mouse) are typically conducted to
evaluate the carcinogenic potential of a new drug.

Reproductive and Developmental Toxicology Studies:
o Fertility and early embryonic development study.

o Embryo-fetal development study.

e Prenatal and postnatal development study.

The results of these studies for Zandatrigine will be critical for a comprehensive understanding
of its long-term safety profile.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain.
However, based on the information gathered, the following provides an overview of the likely
methodologies employed.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

e Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or mouse
NaV1.6 channel, or other NaV channel isoforms.[3]

» Method: Whole-cell patch-clamp recordings are used to measure the ionic currents through
the expressed sodium channels.

e Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The
membrane patch is then ruptured to allow electrical access to the cell's interior. Voltage
protocols are applied to control the membrane potential and elicit sodium currents.
Zandatrigine is applied at various concentrations to determine its inhibitory effect on the
peak and persistent sodium currents. The concentration-response data is then fitted to
determine the IC50 values.

HEK?293 cells expressing Glass Micropipette Whole-Cell Apply Voltage Record Sodium Apply Zandatrigine Analyze Inhibition &
Nav1.6 (forms GQ seal) Configuration Protocols Currents (various concentrations) Calculate IC50
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Generalized workflow for whole-cell patch-clamp experiments.

In Vivo Seizure Models

Animal Model: Male Scn8aN1768D/+ mice on a C57BL/6 background, which carry a gain-of-
function mutation in the Scn8a gene and exhibit a phenotype of genetic epilepsy.[3]

Procedure: Zandatrigine is administered orally to the mice. Seizures are induced electrically,
and the ability of Zandatrigine to prevent generalized tonic-clonic seizures (GTCS) is
assessed. Dose-response relationships are established to determine the ED50. Brain and
plasma concentrations of Zandatrigine are measured to determine the EC50.

Animal Model: Typically mice or rats.

Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a
maximal seizure, characterized by a tonic hindlimb extension. The test compound is
administered prior to the stimulus, and its ability to prevent the tonic hindlimb extension is the
endpoint. This model is used to identify compounds effective against generalized tonic-clonic

seizures.
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Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion

Zandatrigine is a promising, highly selective NaV1.6 inhibitor with a demonstrated preclinical
efficacy and a favorable safety margin compared to non-selective sodium channel blockers. Its
mechanism of action offers a targeted approach for the treatment of epilepsies driven by
NaV1.6 hyperexcitability, such as SCN8A-DEE. While the publicly available data on its
comprehensive toxicology profile is limited, the initial findings are encouraging. Further data
from ongoing clinical trials and the full preclinical toxicology package will be crucial in fully
defining the therapeutic potential and safety of Zandatrigine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Zandatrigine: A Technical Guide to its Pharmacology
and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11934395#zandatrigine-pharmacology-and-
toxicology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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